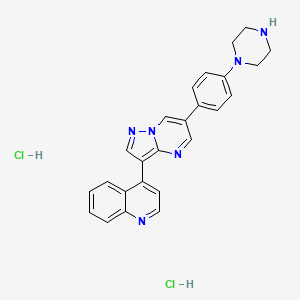

LDN-193189 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQXLLAILGGLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDN-193189 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, a type I BMP receptor. By competitively binding to the ATP-binding pocket of the ALK2 kinase domain, LDN-193189 effectively blocks the downstream phosphorylation cascade, including both the canonical Smad and non-canonical p38 MAPK and Akt signaling pathways. This inhibition of BMP signaling has demonstrated significant therapeutic potential in preclinical models of various diseases, including fibrodysplasia ossificans progressiva (FOP), certain cancers, and disorders involving ectopic ossification. This technical guide provides an in-depth overview of the mechanism of action of LDN-193189, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ALK Receptors

LDN-193189 is a derivative of Dorsomorphin and exhibits high affinity for the ATP-binding pocket of several ALK receptors, with a particularly strong inhibitory effect on ALK2.[1] Its mechanism involves the competitive inhibition of ATP, thereby preventing the kinase activity of the receptor and the subsequent phosphorylation of downstream signaling molecules.[1] This blockade of ALK receptor function is the primary mode through which LDN-193189 exerts its biological effects.

Quantitative Inhibition Data

The inhibitory potency of LDN-193189 against various ALK receptors has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for ALK1, ALK2, ALK3, and ALK6.

| Target Receptor | Assay Type | IC50 (nM) | Reference(s) |

| ALK1 | Kinase Assay | 0.8 | [2][3][4][5] |

| ALK2 | Kinase Assay | 0.8 | [2][3][4][5] |

| ALK3 | Kinase Assay | 5.3 | [2][3][4][5] |

| ALK6 | Kinase Assay | 16.7 | [2][3][4][5] |

| ALK2 (transcriptional activity) | C2C12 cells | 5 | [2][3][6][7] |

| ALK3 (transcriptional activity) | C2C12 cells | 30 | [2][3][6][7] |

| ALK4 | Not specified | >500 | [5][8] |

| ALK5 | Not specified | >500 | [5][8] |

| ALK7 | Not specified | >500 | [5][8] |

LDN-193189 also demonstrates high selectivity for BMP signaling over the TGF-β pathway, with over 200-fold selectivity for BMP versus TGF-β signaling.[2][3][4]

Downstream Signaling Pathways Affected

The inhibition of ALK receptors by LDN-193189 leads to the suppression of both canonical and non-canonical BMP signaling pathways.

Canonical Smad Pathway

BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor (e.g., ALK2) by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN-193189 potently inhibits the BMP4-mediated activation of Smad1, Smad5, and Smad8 with an IC50 of 5 nM.[2][3][5]

Non-Canonical (Non-Smad) Pathways

In addition to the Smad-dependent pathway, BMP signaling also activates non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[9][10] LDN-193189 has been shown to inhibit the BMP-induced activation of p38, ERK1/2, and Akt in C2C12 cells.[9][10]

References

- 1. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eneuro.org [eneuro.org]

- 6. oncotarget.com [oncotarget.com]

- 7. JCI Insight - Aberrant perichondrial BMP signaling mediates multiple osteochondromagenesis in mice [insight.jci.org]

- 8. zenodo.org [zenodo.org]

- 9. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimising an assay to detect alkaline phosphatase activity in C2C12 cells – openlabnotebooks.org [openlabnotebooks.org]

LDN-193189 Dihydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] A derivative of Dorsomorphin, it exhibits significantly greater potency, often being used at concentrations 100-fold lower than its parent compound.[1][5] This high affinity and selectivity make it an invaluable tool in the study of BMP-mediated cellular processes, with applications ranging from developmental biology and stem cell differentiation to cancer research and the investigation of genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[3][6]

This technical guide provides a comprehensive overview of LDN-193189 dihydrochloride, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

LDN-193189 is a pyrazolo[1,5-a]pyrimidine derivative. The dihydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in cell culture and in vivo studies.

| Property | Value | Reference |

| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline, dihydrochloride | [6] |

| Alternative Names | DM-3189 | [1][3] |

| CAS Number | 1435934-00-1 | [1][7] |

| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1][7] |

| Molecular Weight | 479.4 g/mol | [1][7] |

| Purity | >98% | [1] |

| Solubility | Soluble to 50 mM in water and to 10 mM in DMSO | [7] |

| Storage | Store solid powder at 4°C desiccated, or DMSO solution at -20°C. | [8] |

Mechanism of Action

LDN-193189 functions as a competitive inhibitor of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin Receptor-Like Kinases (ALKs).[6] By blocking the activity of these receptors, it prevents the phosphorylation and activation of downstream signaling mediators, primarily the Smad proteins (Smad1, Smad5, and Smad8).[8][9] This blockade effectively halts the entire BMP signaling cascade, both the canonical Smad pathway and non-Smad pathways such as the p38 MAPK and Akt pathways.[9][10]

Signaling Pathway Diagram

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Potency and Selectivity

LDN-193189 exhibits high potency for several BMP type I receptors, with IC50 values in the low nanomolar range. It also demonstrates significant selectivity for BMP receptors over TGF-β type I receptors (ALK4, ALK5, ALK7).[3][8]

| Target | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [1][2][11] |

| ALK2 | 0.8 | Kinase Assay | [1][2][11] |

| ALK2 | 5 | Cell-based (Transcriptional Activity) | [2][8][9] |

| ALK3 | 5.3 | Kinase Assay | [1][2][11] |

| ALK3 | 30 | Cell-based (Transcriptional Activity) | [2][8][9] |

| ALK6 | 16.7 | Kinase Assay | [1][2][11] |

| ALK4 | 101 | Kinase Assay | [2] |

| ALK5 | >500 | Not Specified | [8] |

| ALK7 | >500 | Not Specified | [8] |

Key Experimental Applications and Protocols

LDN-193189 is a versatile tool employed in a variety of research applications. Below are detailed protocols for some of its key uses.

Inhibition of BMP-induced Smad Phosphorylation in C2C12 Cells

This experiment is a fundamental method to confirm the inhibitory activity of LDN-193189 on the canonical BMP signaling pathway.

Methodology:

-

Cell Culture: Culture murine mesenchymal precursor C2C12 cells in a suitable growth medium.

-

Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Treat the cells with LDN-193189 (e.g., 0.5 µM) for 30 minutes.[10] A vehicle control (e.g., DMSO) should be run in parallel.

-

BMP Stimulation: Add a BMP ligand, such as BMP2 (e.g., 5 nM), to the culture medium.[10]

-

Lysis and Western Blotting: Lyse the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).[10] Perform Western blotting using antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1 as a loading control.

Experimental Workflow for Inhibition of Smad Phosphorylation

Caption: Workflow for assessing LDN-193189's effect on Smad phosphorylation.

Directed Differentiation of Pluripotent Stem Cells

LDN-193189, often in combination with other small molecules, is crucial for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, particularly of neural fate.

Example Protocol: Neural Induction of hPSCs

-

hPSC Culture: Maintain human pluripotent stem cells (hPSCs) in an appropriate culture medium.

-

Neural Induction Medium: Prepare a neural induction medium containing a basal medium supplemented with small molecules. A common combination is LDN-193189 and SB431542 (a TGF-β inhibitor).

-

Induction: Culture the hPSCs in the neural induction medium for a specified period (typically several days).

-

Characterization: Assess the differentiation efficiency by analyzing the expression of neural progenitor markers (e.g., PAX6, SOX1) using immunocytochemistry or qRT-PCR.

In Vivo Studies: Inhibition of Heterotopic Ossification

LDN-193189 has been shown to reduce heterotopic ossification in mouse models.

Example In Vivo Protocol:

-

Animal Model: Utilize a mouse model that develops heterotopic ossification, such as a conditional caALK2-transgenic mouse model.

-

Drug Administration: Administer LDN-193189 via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).[2][11]

-

Monitoring: Monitor the mice for the development of radiographic lesions and any potential side effects.

-

Histological Analysis: At the end of the study period, perform histological analysis of relevant tissues to assess the extent of ectopic bone formation.

Concluding Remarks

LDN-193189 dihydrochloride is a powerful and selective inhibitor of the BMP signaling pathway. Its well-characterized mechanism of action and high potency make it an indispensable tool for researchers investigating the diverse roles of BMP signaling in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a laboratory setting. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for generating robust and reproducible data.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. caymanchem.com [caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. cellagentech.com [cellagentech.com]

- 9. apexbt.com [apexbt.com]

- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

LDN-193189 Dihydrochloride: A Technical Guide to a Potent BMP Signaling Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits significantly improved efficacy and specificity, making it a critical tool in studying the roles of BMP signaling in various biological processes, including embryonic development, tissue homeostasis, and disease pathogenesis. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental applications of LDN-193189, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Discovery and History

LDN-193189 was developed through a structure-activity relationship study of Dorsomorphin, an earlier-discovered inhibitor of BMP-induced Smad1/5/8 phosphorylation.[1] The goal was to create a more potent and selective inhibitor of the BMP pathway. This effort led to the synthesis of LDN-193189, which demonstrated a significant increase in potency, often being effective at concentrations approximately 100-fold lower than Dorsomorphin.[2] Its discovery provided researchers with a more precise tool to dissect the complexities of BMP signaling, distinguishing it from other TGF-β superfamily pathways.[1][3] LDN-193189 is also known by the alternative name DM-3189.[2][4] The molecule is sold under at least US Patent Nos. 8,507,501 and 9,045,484.[2]

Mechanism of Action

LDN-193189 functions as a competitive inhibitor of ATP binding to the kinase domain of BMP type I receptors.[1] By occupying the ATP-binding site, it prevents the transphosphorylation and subsequent activation of these receptors by BMP type II receptors. This blockade inhibits the initiation of downstream signaling cascades.

Canonical BMP/SMAD Signaling Pathway

The primary mechanism of BMP signaling involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Upon activation by BMP ligands, the type I receptor kinase phosphorylates these R-SMADs. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. LDN-193189 potently inhibits the phosphorylation of SMAD1, SMAD5, and SMAD8, thereby blocking this canonical pathway.[1][4][5]

Non-Canonical (Non-Smad) Signaling Pathways

In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[1][6] Studies in C2C12 cells have demonstrated that LDN-193189 effectively inhibits both the BMP-induced SMAD1/5/8 phosphorylation and the activation of these non-SMAD pathways.[1] This comprehensive inhibition of downstream BMP signaling highlights the central role of the type I receptors in initiating all known BMP-induced signaling events.[1]

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. cellagentech.com [cellagentech.com]

- 6. cellgs.com [cellgs.com]

LDN-193189 Dihydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2][3][4][5] Its ability to modulate the BMP signaling pathway has made it a valuable tool in a variety of research areas, including developmental biology, oncology, and regenerative medicine. This document provides a comprehensive overview of the structure, properties, and mechanism of action of LDN-193189 dihydrochloride, along with detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.

Chemical Structure and Properties

LDN-193189 is a derivative of Dorsomorphin, with a central pyrazolo[1,5-a]pyrimidine core.[6] The dihydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value | Reference |

| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline dihydrochloride | [5][7] |

| Molecular Formula | C₂₅H₂₂N₆·2HCl | [5][8][9] |

| Molecular Weight | 479.4 g/mol | [5][8][9] |

| CAS Number | 1435934-00-1 | [8][10] |

| Appearance | Light yellow to orange solid | [11][12] |

| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 10 mM) | [8][12] |

| Storage | Store at -20°C, protected from light | [8][12] |

Mechanism of Action

LDN-193189 exerts its biological effects by inhibiting the kinase activity of BMP type I receptors, primarily ALK2 and ALK3.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the canonical Smad and non-canonical (non-Smad) BMP signaling pathways.

Inhibition of Canonical BMP Signaling (Smad Pathway)

BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes. LDN-193189 competitively binds to the ATP-binding pocket of ALK2 and ALK3, preventing the phosphorylation of Smad1/5/8 and subsequent downstream signaling.[1][13]

Inhibition of Non-Canonical BMP Signaling (Non-Smad Pathways)

Besides the canonical Smad pathway, activated BMP receptors can also trigger non-Smad signaling cascades, including the p38 MAPK, ERK1/2, and PI3K/Akt pathways.[1][7][14] These pathways are also implicated in mediating the diverse cellular responses to BMP signaling. Studies have shown that LDN-193189 effectively inhibits BMP-induced phosphorylation of p38 and Akt in various cell types.[1][7][14]

Selectivity and Potency

LDN-193189 exhibits high potency and selectivity for BMP type I receptors over other kinases, including TGF-β type I receptors (ALK4, ALK5, ALK7) and other signaling pathways like AMPK and MAPK.[5] This selectivity makes it a more precise tool for studying BMP signaling compared to its parent compound, Dorsomorphin.

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [2][11] |

| ALK2 | 0.8 - 5 | Kinase Assay / Cell-based | [1][2][3][4][5][11][13][15] |

| ALK3 | 5.3 - 30 | Kinase Assay / Cell-based | [1][2][3][4][5][11][13][15] |

| ALK6 | 16.7 | Kinase Assay | [2][11] |

| ALK4 | ≥ 500 | Cell-based | [3][13] |

| ALK5 | ≥ 500 | Cell-based | [3][13] |

| ALK7 | ≥ 500 | Cell-based | [3][13] |

| RIPK2 | 25 | In vitro | [16] |

| GCK | 80 | In vitro | [16] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of LDN-193189. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of LDN-193189 on the kinase activity of purified ALK2.

Materials:

-

Purified recombinant ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)

-

ATP

-

Substrate (e.g., Casein or a specific peptide substrate)

-

LDN-193189 dihydrochloride stock solution (in DMSO or water)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Prepare serial dilutions of LDN-193189 in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.

-

Add 2 µL of ALK2 enzyme solution to each well.

-

Add 2 µL of a mix containing the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent like ADP-Glo™.

-

Calculate the percent inhibition for each concentration of LDN-193189 and determine the IC₅₀ value.

Western Blotting for Phospho-Smad1/5/8 Inhibition

This method is used to assess the effect of LDN-193189 on the phosphorylation of Smad1/5/8 in cells stimulated with a BMP ligand.

Materials:

-

C2C12 cells (or other BMP-responsive cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BMP ligand (e.g., BMP2, BMP4)

-

LDN-193189 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to total Smad1 and the loading control.

C2C12 Alkaline Phosphatase (ALP) Osteogenesis Assay

This cell-based assay measures the ability of LDN-193189 to inhibit BMP-induced osteogenic differentiation, for which ALP activity is an early marker.

Materials:

-

C2C12 cells

-

Cell culture medium

-

Differentiation medium (e.g., DMEM with 2% FBS)

-

BMP ligand (e.g., BMP2)

-

LDN-193189 dihydrochloride

-

96-well plates

-

ALP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).[13]

-

Allow the cells to attach overnight.

-

Replace the medium with differentiation medium containing a BMP ligand and various concentrations of LDN-193189 or vehicle.

-

Culture the cells for 3-6 days, changing the medium as needed.

-

Wash the cells with PBS and lyse them.

-

Add the ALP substrate to the lysates and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the ALP activity to the cell number (which can be determined in a parallel plate using a viability assay like MTT or PrestoBlue).

Applications in Research

LDN-193189 dihydrochloride has been utilized in a wide range of research applications, including:

-

Directed Differentiation of Stem Cells: By inhibiting BMP signaling, LDN-193189 can be used in combination with other small molecules to direct the differentiation of pluripotent stem cells into various lineages, such as neurons, pancreatic β-cells, and cardiomyocytes.[5][8][17]

-

Cancer Research: BMP signaling is implicated in the growth and metastasis of certain cancers. LDN-193189 has been used to study the role of BMP in tumor progression and as a potential therapeutic agent.[17]

-

Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder characterized by heterotopic ossification, often caused by a constitutively active ALK2 mutant. LDN-193189 has shown promise in preclinical models of FOP by inhibiting this aberrant bone formation.[3][7]

-

Developmental Biology: As a selective inhibitor, LDN-193189 is an invaluable tool for dissecting the complex roles of BMP signaling during embryonic development.

Conclusion

LDN-193189 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of BMP signaling. Its well-characterized mechanism of action, high potency, and selectivity make it superior to less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As our understanding of the intricate BMP signaling network continues to grow, the applications of LDN-193189 are likely to expand, furthering our knowledge of fundamental biological processes and contributing to the development of new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 12. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Combined Effect of Midazolam and Bone Morphogenetic Protein-2 for Differentiation Induction from C2C12 Myoblast Cells to Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

LDN-193189 Dihydrochloride: A Technical Guide to a Potent Inhibitor of ALK1, ALK2, ALK3, and ALK6 Receptors

For Researchers, Scientists, and Drug Development Professionals

LDN-193189 dihydrochloride is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin Receptor-Like Kinase (ALK) 1, ALK2, ALK3, and ALK6. A derivative of Dorsomorphin, LDN-193189 offers significantly greater specificity and is typically effective at concentrations 100-fold lower than its parent compound.[1][2][3] This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of the BMP Signaling Pathway

LDN-193189 exerts its biological effects by inhibiting the kinase activity of ALK1, ALK2, ALK3, and ALK6.[1] These receptors are key components of the BMP signaling pathway, which plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cell differentiation.[4] The binding of BMP ligands to their receptors initiates a signaling cascade that involves both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

LDN-193189 effectively blocks both of these downstream signaling arms. It has been demonstrated to inhibit the BMP-induced phosphorylation of Smad1/5/8, the key mediators of the canonical pathway.[4][5][6] Additionally, it suppresses the activation of non-Smad pathways, including the p38 MAPK, Erk1/2, and Akt signaling cascades.[4][5] This dual inhibition of both Smad and non-Smad signaling makes LDN-193189 a powerful tool for studying and modulating BMP-mediated cellular responses.

Quantitative Inhibitory Profile

LDN-193189 exhibits high potency against its target ALK receptors. The following tables summarize the in vitro kinase assay data and cellular activity of the compound.

| Target Receptor | In Vitro IC50 (nM) |

| ALK1 | 0.8[1][2][3][7][8][9] |

| ALK2 | 0.8[1][2][3][7][8][9] |

| ALK3 | 5.3[1][2][3][7][8][9] |

| ALK6 | 16.7[1][2][3][7][8][9] |

| Cellular Assay | Target | IC50 (nM) | Cell Line |

| Transcriptional Activity | ALK2 | 5[5][7][10][11][12] | C2C12[5][7] |

| Transcriptional Activity | ALK3 | 30[5][7][10][11][12] | C2C12[5][7] |

| BMP4-mediated Smad1/5/8 activation | ALK2/3 | 5[7] | C2C12[7] |

LDN-193189 demonstrates significant selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, with over 200-fold greater inhibition of BMP receptors compared to TGF-β receptors.[7][12] It also shows selectivity against other signaling pathways such as those involving AMPK, PDGFR, and MAPK.[12]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the BMP signaling pathway and the point of inhibition by LDN-193189.

Caption: BMP signaling pathway and LDN-193189 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with LDN-193189.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LDN-193189 against target kinases.

Materials:

-

Recombinant human ALK1, ALK2, ALK3, ALK6 kinases

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT)

-

ATP (at Km for each kinase)

-

Substrate peptide (e.g., casein or a specific peptide substrate)

-

LDN-193189 dihydrochloride stock solution (in DMSO)

-

Radiolabeled ATP (γ-32P-ATP) or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of LDN-193189 in DMSO.

-

In a 96-well plate, add the kinase, substrate, and LDN-193189 (or vehicle control) in kinase buffer.

-

Initiate the reaction by adding ATP (and γ-32P-ATP if using radiometric detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify kinase activity by measuring the incorporation of 32P into the substrate or by measuring the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of LDN-193189 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for BMP-Induced Smad1/5/8 Phosphorylation (Western Blot)

Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.

Materials:

-

C2C12 myoblast cell line[4]

-

DMEM supplemented with 10% FBS and antibiotics

-

Recombinant human BMP2 or BMP4

-

LDN-193189 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of LDN-193189 (or vehicle) for 30-60 minutes.[4]

-

Stimulate the cells with BMP2 or BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-Smad1/5/8 levels to total Smad1 and a loading control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of LDN-193189.

References

- 1. stemcell.com [stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

LDN-193189 Dihydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LDN-193189 dihydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

LDN-193189 dihydrochloride is a derivative of dorsomorphin and is recognized for its high potency and selectivity.[1] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1] |

| Molecular Weight | 479.4 g/mol | [1][2][3] |

| CAS Number | 1435934-00-1 | [1][2] |

| Purity | >98% | [1] |

| Solubility | Soluble in water to 50 mM and in DMSO to 10 mM | |

| Alternative Names | DM-3189 | [1][3] |

Mechanism of Action: Inhibition of the BMP Signaling Pathway

LDN-193189 is a highly selective inhibitor of the BMP signaling pathway.[1][4] It primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).

Key Inhibitory Targets:

By inhibiting these receptors, LDN-193189 effectively blocks the phosphorylation of downstream mediators, including SMAD1, SMAD5, and SMAD8.[2][3] This compound exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β pathway. In addition to the canonical SMAD pathway, LDN-193189 has been demonstrated to inhibit BMP-mediated activation of non-SMAD pathways, including p38 MAPK, ERK1/2, and Akt signaling cascades.[6][7]

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of LDN-193189 against ALK kinases involves a radiometric filter binding assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with γ-³²P-ATP), a generic kinase substrate (e.g., myelin basic protein), and the purified recombinant kinase domain of the target ALK.

-

Inhibitor Addition: Add varying concentrations of LDN-193189 (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is run in parallel.

-

Initiation and Incubation: Initiate the kinase reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.

-

Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis of SMAD Phosphorylation

This protocol is used to assess the effect of LDN-193189 on the phosphorylation of SMAD proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and grow to a desired confluency. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of LDN-193189 or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of LDN-193189 in a cell-based assay.

References

- 1. stemcell.com [stemcell.com]

- 2. LDN 193189 dihydrochloride (CAS 1435934-00-1) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cellgs.com [cellgs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

LDN-193189 Dihydrochloride: A Technical Guide to a High-Potency Dorsomorphin Derivative for BMP Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 dihydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has emerged as a critical tool in cellular and developmental biology research. As a derivative of dorsomorphin, LDN-193189 offers significantly enhanced potency and selectivity, making it an invaluable asset for investigating the intricate roles of BMP signaling in various physiological and pathological processes. This technical guide provides an in-depth overview of LDN-193189, including its mechanism of action, comparative inhibitory data, detailed experimental protocols, and a visual representation of its role in the BMP signaling cascade.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play pivotal roles in embryonic development, tissue homeostasis, and disease, including cell differentiation, proliferation, and apoptosis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effectors, primarily Smad proteins (Smad1, Smad5, and Smad8).

Dorsomorphin was one of the first identified small molecule inhibitors of BMP signaling. However, its utility is limited by off-target effects, notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Structure-activity relationship studies of dorsomorphin led to the development of LDN-193189, a derivative with a significantly improved potency and selectivity profile for BMP type I receptors.[1][2] LDN-193189 is a cell-permeable pyrazolo[1,5-a]pyrimidine that has become a standard reagent for the specific inhibition of BMP signaling in a wide range of research applications, from stem cell differentiation to cancer biology.[3][4]

Mechanism of Action

LDN-193189 exerts its inhibitory effects by selectively targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, and ALK3, and to a lesser extent, ALK6.[5] By competitively inhibiting ATP binding, LDN-193189 prevents the transphosphorylation and activation of the type I receptor by the type II receptor, thereby blocking the subsequent phosphorylation of downstream Smad1/5/8 proteins.[4] This blockade of the canonical BMP signaling pathway effectively inhibits BMP-mediated gene transcription. Furthermore, studies have shown that LDN-193189 can also inhibit non-Smad pathways, such as the p38 MAPK and Akt pathways, that are activated by BMPs in certain cellular contexts.

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of LDN-193189 dihydrochloride against various kinases, providing a clear comparison of its activity and selectivity.

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against BMP Type I Receptors (ALKs)

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| ALK1 | 0.8 | In vitro kinase assay | [6] |

| ALK2 | 0.8 - 5 | In vitro kinase assay | [5][6] |

| ALK3 | 5.3 - 30 | In vitro kinase assay | [5][6] |

| ALK6 | 16.7 | In vitro kinase assay | [6] |

Table 2: Comparative Inhibitory Potency (IC₅₀) of LDN-193189 and Dorsomorphin

| Target Kinase | LDN-193189 IC₅₀ (nM) | Dorsomorphin IC₅₀ (nM) | Fold Improvement | Reference |

| ALK2 | ~5 | ~200 | ~40x | [1][2] |

| ALK3 | ~30 | ~200 | ~6.7x | [1][2] |

| AMPK | >10,000 | ~1,200 | >8x | [1][2] |

| VEGFR2 | ~1,000 | ~300 | ~0.3x (less selective) | [1][2] |

Table 3: Selectivity Profile of LDN-193189 against other TGF-β Superfamily Receptors

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| ALK4 (Activin Receptor) | >500 | In vitro kinase assay | [5] |

| ALK5 (TGF-β Receptor) | >500 | In vitro kinase assay | [5] |

| ALK7 (Nodal Receptor) | >500 | In vitro kinase assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing LDN-193189 dihydrochloride.

Preparation of LDN-193189 Dihydrochloride Stock Solution

Materials:

-

LDN-193189 dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the LDN-193189 dihydrochloride powder to equilibrate to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of LDN-193189 dihydrochloride (MW: 479.4 g/mol ), add 208.6 µL of DMSO.

-

To facilitate dissolution, the solution can be warmed to 37°C for 3-5 minutes and vortexed.[5]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. Under these conditions, the stock solution is stable for several months.

Western Blot Analysis of Smad1/5/8 Phosphorylation

Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.

Cell Line: C2C12 myoblast cells are a commonly used model system responsive to BMP stimulation.

Procedure:

-

Cell Seeding and Starvation: Seed C2C12 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Once attached, serum-starve the cells overnight in DMEM containing 0.5% FBS to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of LDN-193189 (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for 1-2 hours.

-

BMP Stimulation: Stimulate the cells with a BMP ligand, such as BMP-2 (e.g., 50 ng/mL) or BMP-4 (e.g., 20 ng/mL), for 30-60 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Smad1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad1 (e.g., Cell Signaling Technology, #12166) or a housekeeping protein like GAPDH or β-actin. Densitometry analysis can be performed to quantify the changes in p-Smad1/5/8 levels.

In Vitro Kinase Assay (Radiometric)

Objective: To directly measure the inhibitory activity of LDN-193189 on a purified BMP type I receptor kinase.

Materials:

-

Recombinant human ALK2 (ACVR1) kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

LDN-193189 dihydrochloride

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant ALK2 kinase, and MBP substrate.

-

Add varying concentrations of LDN-193189 or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of LDN-193189 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

BMP Signaling Pathway and Inhibition by LDN-193189

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Workflow for Evaluating LDN-193189 Activity

Caption: A typical experimental workflow for characterizing LDN-193189.

Conclusion

LDN-193189 dihydrochloride represents a significant advancement over its parent compound, dorsomorphin, offering researchers a highly potent and selective tool for the inhibition of BMP signaling. Its well-characterized mechanism of action and superior selectivity profile make it an essential reagent for dissecting the complex roles of the BMP pathway in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of LDN-193189 in a variety of experimental settings, ultimately contributing to a deeper understanding of BMP-mediated biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

The Role of LDN-193189 in the Inhibition of Smad1/5/8 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecular mechanism of LDN-193189, focusing on its role in preventing the activation of Smad1/5/8. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and provides visual representations of the signaling pathways and experimental workflows involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and application of LDN-193189.

Introduction to BMP Signaling and Smad Activation

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases. BMP ligands initiate signaling by binding to a complex of two types of transmembrane serine/threonine kinase receptors: type I and type II.[5] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.

The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[5][6] Once phosphorylated, these R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[7][8]

LDN-193189: A Potent Inhibitor of BMP Type I Receptors

LDN-193189 is a small molecule that acts as a potent and selective inhibitor of the BMP type I receptors.[9][10] It is a derivative of Dorsomorphin, with improved potency and specificity.[11][12] LDN-193189 primarily targets the ATP-binding pocket of the kinase domain of BMP type I receptors, thereby preventing their catalytic activity. The primary targets of LDN-193189 are Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[11][13] By inhibiting these receptors, LDN-193189 effectively blocks the downstream phosphorylation of Smad1/5/8, thus abrogating the BMP signaling cascade.[6][12]

Quantitative Data on LDN-193189 Inhibition

The inhibitory potency of LDN-193189 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for specific BMP type I receptors.

| Target Receptor | Assay Type | IC50 Value (nM) | Reference |

| ALK1 | Kinase Assay | 0.8 | [13] |

| ALK2 | Kinase Assay | 0.8 | [13] |

| ALK2 | Transcriptional Activity | 5 | [6][9][10][13][14] |

| ALK3 | Kinase Assay | 5.3 | [13] |

| ALK3 | Transcriptional Activity | 30 | [6][9][10][13][14] |

| ALK6 | Kinase Assay | 16.7 | [13] |

| ALK4 | Kinase Assay | 101 | [13] |

| ALK5 | Transcriptional Activity | >500 | [6] |

| ALK7 | Transcriptional Activity | >500 | [6] |

Table 1: IC50 Values of LDN-193189 for various Type I Receptors. This table summarizes the reported half-maximal inhibitory concentration (IC50) values for LDN-193189 against different activin receptor-like kinases (ALKs). The data highlights the high potency and selectivity of LDN-193189 for BMP type I receptors (ALK1, ALK2, ALK3, ALK6) over TGF-β type I receptors (ALK4, ALK5, ALK7).

Signaling Pathways and Mechanism of Action

The canonical BMP signaling pathway and the inhibitory action of LDN-193189 are depicted in the following diagram.

Figure 1: BMP/Smad Signaling Pathway and LDN-193189 Inhibition. This diagram illustrates the canonical BMP signaling cascade, from ligand binding to gene transcription, and highlights the inhibitory action of LDN-193189 on the Type I Receptor (ALK2/3), which prevents the phosphorylation of Smad1/5/8.

Beyond the canonical Smad pathway, BMP signaling can also activate non-Smad pathways, including the p38 MAPK and Akt signaling cascades. LDN-193189 has been shown to inhibit these non-canonical pathways as well.[2][3][4][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of LDN-193189 on Smad1/5/8 activation.

Western Blotting for Phospho-Smad1/5/8

This protocol is used to directly measure the levels of phosphorylated Smad1/5/8 in response to BMP stimulation and LDN-193189 treatment.

Materials:

-

Cell line (e.g., C2C12 myoblasts, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

BMP ligand (e.g., BMP2, BMP4, BMP6)

-

LDN-193189

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Starvation: Seed cells in culture plates and allow them to adhere. Before treatment, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of LDN-193189 or DMSO for 30-60 minutes.

-

BMP Stimulation: Add the BMP ligand to the culture medium and incubate for the desired time (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of p-Smad1/5/8.

Figure 2: Western Blotting Experimental Workflow. This flowchart outlines the key steps for assessing p-Smad1/5/8 levels following LDN-193189 treatment and BMP stimulation.

BMP-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad1/5/8 pathway using a reporter gene.

Materials:

-

HEK293 cells stably transfected with a BMP-responsive luciferase reporter construct (containing Smad binding elements).[15]

-

Cell culture medium

-

BMP ligand

-

LDN-193189

-

DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate.

-

Treatment: Treat the cells with LDN-193189 and/or BMP ligand for 16-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein content or a co-transfected control reporter) and compare the activity between different treatment groups.

Figure 3: Luciferase Reporter Assay Workflow. This diagram shows the sequential steps involved in conducting a BMP-responsive luciferase reporter assay to quantify the inhibitory effect of LDN-193189 on Smad-mediated transcription.

In Vivo Studies

LDN-193189 has been utilized in various in vivo models to study the effects of BMP signaling inhibition. For instance, it has been shown to reduce heterotopic ossification in mouse models of fibrodysplasia ossificans progressiva.[1] In zebrafish embryos, LDN-193189 treatment can dorsalize the embryo, a phenotype consistent with BMP inhibition.[13] Administration in mice is typically via intraperitoneal (i.p.) injection at doses around 3 mg/kg.[13]

Conclusion

LDN-193189 is a powerful research tool and a potential therapeutic agent due to its potent and selective inhibition of BMP type I receptors, leading to the effective blockade of Smad1/5/8 activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the BMP signaling pathway and the therapeutic applications of its inhibitors. The high selectivity of LDN-193189 for BMP receptors over TGF-β receptors makes it a valuable tool for dissecting the specific roles of these related signaling pathways in health and disease.[13]

References

- 1. cellgs.com [cellgs.com]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]

- 6. cellagentech.com [cellagentech.com]

- 7. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]

- 8. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. interchim.fr [interchim.fr]

Methodological & Application

Application Notes and Protocols for Neural Differentiation of hPSCs using LDN-193189 Dihydrochloride

Introduction

Neural differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), is a cornerstone for research in developmental biology, disease modeling, drug discovery, and regenerative medicine. A highly efficient and widely adopted method for inducing neural fate is the dual SMAD inhibition strategy. This approach leverages small molecules to block key signaling pathways that promote non-neural lineages. LDN-193189 dihydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the dual SMAD inhibition cocktail.

LDN-193189 acts by inhibiting the ALK2 and ALK3 type I BMP receptors, thereby preventing the phosphorylation of SMAD1/5/8 and their subsequent translocation to the nucleus to activate target gene expression.[1][2][3] In combination with an inhibitor of the TGF-β/Activin/Nodal pathway (e.g., SB431542), which blocks SMAD2/3 signaling, LDN-193189 robustly promotes the differentiation of hPSCs into neural precursors.[4][5][6][7] This protocol provides a detailed methodology for the neural differentiation of hPSCs using LDN-193189 in a dual SMAD inhibition context.

Signaling Pathway

The dual SMAD inhibition strategy for neural induction is based on blocking two key signaling pathways that promote mesodermal and endodermal fates, thereby directing hPSCs towards the default neuroectodermal lineage. LDN-193189 specifically targets the BMP pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. stemcell.com [stemcell.com]

- 3. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Differentiation of human induced pluripotent stem cells into cortical neural stem cells [frontiersin.org]

- 6. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neural Differentiation of Human Pluripotent Stem Cells for Nontherapeutic Applications: Toxicology, Pharmacology, and In Vitro Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: LDN-193189 Dihydrochloride in Cancer Research

Introduction

LDN-193189 dihydrochloride is a potent and selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding pocket of BMP type I receptors, specifically ALK1, ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B), thereby preventing the phosphorylation and activation of downstream signaling mediators like SMAD1, SMAD5, and SMAD8.[3][4][5][6][7] Due to the critical role of the BMP pathway in tumor progression, angiogenesis, and metastasis, LDN-193189 has emerged as a valuable research tool for investigating cancer biology and as a potential therapeutic agent.[8][9]

Mechanism of Action

BMPs, members of the TGF-β superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[5][10] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs 1/5/8). These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. LDN-193189 selectively inhibits the kinase activity of BMP type I receptors, effectively blocking this canonical SMAD-dependent pathway.[3][11] Studies have also shown that LDN-193189 can inhibit non-SMAD pathways activated by BMPs, including the p38 MAPK and Akt signaling cascades.[5][7][9][10]

Applications in Specific Cancers

LDN-193189 has been investigated in various cancer models, sometimes with conflicting results, highlighting the complex, context-dependent role of BMP signaling in cancer.

-

Diffuse Intrinsic Pontine Glioma (DIPG): A significant number of DIPG cases, a lethal childhood brain tumor, harbor mutations in the ACVR1 gene (encoding ALK2).[12] LDN-193189 has shown preclinical efficacy in ACVR1-mutant DIPG models. It can induce apoptosis in DIPG cells in vitro and extend the survival of mice with orthotopic DIPG xenografts.[12]

-

Breast Cancer: The role of BMP inhibition in breast cancer is complex. Some studies suggest that LDN-193189 can suppress tumor-initiating capacity and prolong tumor latency.[8] However, other research using an in vivo model of breast cancer bone metastasis found that systemic treatment with LDN-193189 enhanced the development, number, and size of metastases, suggesting it may favor the interaction between cancer cells and the bone microenvironment.[13][14][15]

-

Prostate and Ovarian Cancer: In preclinical models, LDN-193189 has been shown to inhibit the growth of prostate and breast cancer tumors.[1] It has also been found to prevent the proliferation of ovarian cancer cells.[1]

-

Melanoma: In a melanoma xenograft model, intraperitoneal treatment with LDN-193189 at 3 mg/kg body weight twice daily resulted in a significant decrease in the tumor growth rate.[9]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and effective dosages of LDN-193189 from various studies.

Table 1: In Vitro Inhibitory Activity of LDN-193189

| Target | Assay Type | IC50 Value | Cell Line | Reference |

| ALK1 | Kinase Assay | 0.8 nM | - | [4] |

| ALK2 (ACVR1) | Kinase Assay | 0.8 nM | - | [4] |

| ALK3 (BMPR1A) | Kinase Assay | 5.3 nM | - | [4] |

| ALK6 (BMPR1B) | Kinase Assay | 16.7 nM | - | [4] |

| ALK2 (ACVR1) | Transcriptional Activity | 5 nM | C2C12 | [2][3][4][16] |

| ALK3 (BMPR1A) | Transcriptional Activity | 30 nM | C2C12 | [2][3][4][16] |

| BMP4-mediated SMAD1/5/8 Activation | Cellular Assay | 5 nM | - | [3][11] |

Table 2: In Vivo Efficacy of LDN-193189 in Cancer Models

| Cancer Type | Animal Model | Dosage & Route | Key Findings | Reference |

| Melanoma | C57BL/6 Mice (B16F10 xenograft) | 3 mg/kg, IP, twice daily | Significant decrease in tumor growth rate. | [9] |

| Breast Cancer (Metastasis) | Nude Mice (MDA-MB-231 intracardiac injection) | 3 mg/kg, IP, daily | Enhanced number and size of bone metastases. | [2][13][14] |

| DIPG (ACVR1 mutant) | Immunodeprived Mice (orthotopic xenograft) | 25 mg/kg, daily | Extended survival compared to vehicle. | [12] |

| Prostate Cancer | SCID Mice (MDA-PCa-118b xenograft) | Not specified | Reduced tumor growth. | [11] |

Experimental Protocols

Below are generalized protocols for common experiments using LDN-193189. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Protocol 1: In Vitro Cell Viability/Proliferation Assay

This protocol outlines a general procedure to assess the effect of LDN-193189 on cancer cell viability using a reagent like MTT or PrestoBlue.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of LDN-193189 dihydrochloride in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO diluted to the highest concentration used for the drug).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of LDN-193189 or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.

-

Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability. Calculate the IC50 value if applicable.

Protocol 2: Western Blot for SMAD1/5/8 Phosphorylation

This protocol is for assessing the inhibitory effect of LDN-193189 on the BMP pathway.

-

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle for 30-60 minutes.[2]

-

BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2 or 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Murine Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-193189 in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse. For metastasis models, cells may be injected via intracardiac or tail vein routes.[13][15]

-

Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[9]

-

Drug Administration:

-

Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or at the end of the study period (e.g., 28-35 days).[12][14]

-

Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blot).

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 12. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice (Abstract) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]

- 15. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for LDN-193189 Dihydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution and preparation of stock solutions of LDN-193189 dihydrochloride, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3.[1][2] Proper preparation and storage of this small molecule are critical for ensuring its stability and efficacy in various cell-based assays and preclinical studies. These guidelines consolidate data from multiple suppliers and published literature to ensure reproducibility and accuracy in experimental setups.

Introduction to LDN-193189 Dihydrochloride

LDN-193189 is a cell-permeable small molecule that functions as a potent inhibitor of the BMP signaling pathway.[3] It specifically targets the type I BMP receptors ALK2 and ALK3 with high affinity, with IC50 values of 5 nM and 30 nM, respectively.[1][2][4] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[2][3][5] This targeted inhibition makes it a valuable tool for research in developmental biology, neurogenesis, and diseases associated with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of LDN-193189 dihydrochloride is presented in Table 1. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier for the most accurate information.

| Property | Value | Source(s) |

| Chemical Name | 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride | [1] |

| Synonyms | DM-3189 | [5] |

| Molecular Formula | C₂₅H₂₂N₆ · 2HCl | [1][5][6] |

| Molecular Weight | 479.4 g/mol | [1][5][6] |

| Purity | ≥98% (HPLC) | [1][5][6] |

| Appearance | Crystalline solid | [5] |

| Storage (Solid) | -20°C, protected from light and moisture | [5][6][7] |

| Stability (Solid) | ≥ 4 years at -20°C | [5] |

Solubility of LDN-193189 Dihydrochloride

The solubility of LDN-193189 dihydrochloride can vary between suppliers and batches. It is sparingly soluble in aqueous solutions but is soluble in organic solvents.[5] Table 2 summarizes the reported solubility in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

| Solvent | Reported Solubility | Source(s) |

| DMSO | 2 mg/mL to 24 mg/mL (approximately 4.17 mM to 50.06 mM) | [5][6][8] |

| Dimethylformamide (DMF) | ~1 mg/mL | [5] |

| Water | Soluble up to 10 mM to 50 mM | [2][6] |

| Ethanol | Insoluble | [8] |